molecular formula C18H19BrN2O4 B4852858 2-(2-bromo-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide

2-(2-bromo-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide

Cat. No.: B4852858
M. Wt: 407.3 g/mol
InChI Key: CYUGLEXQWSVEDN-UHFFFAOYSA-N
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Description

2-(2-bromo-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide is an organic compound that features a complex structure with multiple functional groups It is characterized by the presence of a bromine atom, a tert-butyl group, a phenoxy group, and a nitrophenyl group

Properties

IUPAC Name

2-(2-bromo-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4/c1-18(2,3)12-7-8-16(15(19)9-12)25-11-17(22)20-13-5-4-6-14(10-13)21(23)24/h4-10H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUGLEXQWSVEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Alkylation: The addition of a tert-butyl group to the brominated phenol.

    Acetylation: The formation of the acetamide linkage by reacting the nitrophenyl derivative with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The phenoxy group can be oxidized under certain conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of the bromine atom.

    Reduction: Catalytic hydrogenation using palladium on carbon can reduce the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the phenoxy group.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Formation of 2-(2-amino-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide.

    Oxidation: Formation of phenolic derivatives.

Scientific Research Applications

2-(2-bromo-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the phenoxy group may facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-tert-butylphenoxy)-N-(3-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.

    2-(2-chloro-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-(2-bromo-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromine and nitro groups allows for diverse chemical transformations and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-bromo-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide
Reactant of Route 2
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2-(2-bromo-4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide

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